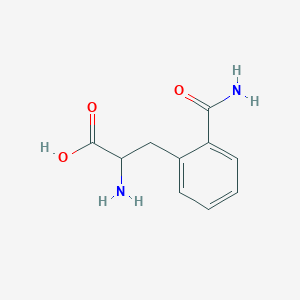![molecular formula C10H14N5Na2O12P3 B12317943 disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, also known as adenosine-5’-triphosphate disodium salt, is a nucleotide triphosphate that plays a crucial role in cellular energy transfer. It is commonly referred to as ATP disodium salt and is involved in various biochemical processes, including energy metabolism and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine. The process includes the following steps:
Phosphorylation of Adenosine: Adenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Formation of Triphosphate: The intermediate product is further phosphorylated to form the triphosphate structure using reagents like pyrophosphate.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical and research-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Oxidation and Reduction: It participates in redox reactions, particularly in cellular respiration and photosynthesis.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Oxidation and Reduction: Involves electron carriers such as NADH and FADH2 in the presence of oxygen.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of phosphate groups.
Major Products Formed
Adenosine Diphosphate (ADP): Formed through hydrolysis.
Adenosine Monophosphate (AMP): Further hydrolysis of ADP.
Inorganic Phosphate (Pi): Released during hydrolysis and other reactions.
Wissenschaftliche Forschungsanwendungen
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has extensive applications in scientific research:
Chemistry: Used as a reagent in biochemical assays and studies involving energy transfer.
Biology: Essential for studying cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and muscle fatigue.
Industry: Utilized in the production of energy drinks and supplements to enhance physical performance.
Wirkmechanismus
The mechanism of action of disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its role as an energy carrier. It donates phosphate groups to various substrates through phosphorylation, driving biochemical reactions. The compound interacts with molecular targets such as ATPases, which hydrolyze ATP to release energy. This energy is then used for cellular processes like muscle contraction, active transport, and biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its high-energy phosphate bonds and role in energy metabolism. Similar compounds include:
Adenosine Diphosphate (ADP): Contains two phosphate groups and is a product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Contains one phosphate group and is formed from the hydrolysis of ADP.
Guanosine Triphosphate (GTP): Similar structure but with guanine as the base, involved in protein synthesis and signal transduction.
These compounds share similar roles in energy transfer but differ in their specific functions and molecular targets.
Eigenschaften
Molekularformel |
C10H14N5Na2O12P3 |
|---|---|
Molekulargewicht |
535.15 g/mol |
IUPAC-Name |
disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 |
InChI-Schlüssel |
JEKDCIBJADJZSK-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

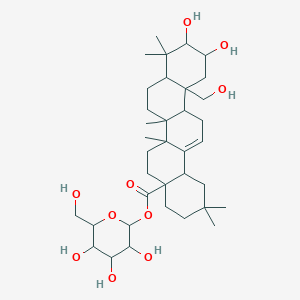
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
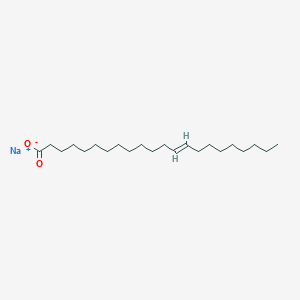
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
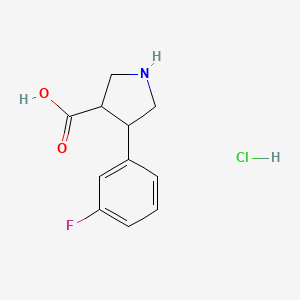
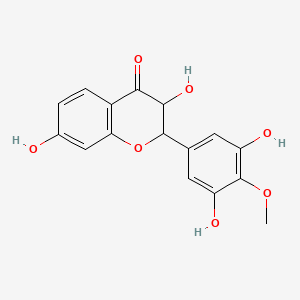
![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)
